molecular formula C21H18ClN3O2S B11201950 5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole

5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11201950
M. Wt: 411.9 g/mol
InChI Key: DFNPIPJXIIJJFD-UHFFFAOYSA-N
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Description

The compound 5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole is a complex organic molecule that features a thiazole ring, a chlorophenyl group, and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the chlorophenyl group. The oxadiazole ring is then constructed through cyclization reactions. Specific reagents and conditions vary, but common steps include:

    Formation of Thiazole Ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone.

    Introduction of Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Cyclization to Form Oxadiazole Ring: This can be done using hydrazine derivatives and carboxylic acids under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorophenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole involves its interaction with various molecular targets. The thiazole and oxadiazole rings can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. For example, the compound might inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol
  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives
  • 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione

Uniqueness

What sets 5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both thiazole and oxadiazole rings allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H18ClN3O2S

Molecular Weight

411.9 g/mol

IUPAC Name

5-[[4-(3-chlorophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-propoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C21H18ClN3O2S/c1-2-10-26-17-8-6-14(7-9-17)21-24-19(27-25-21)12-20-23-18(13-28-20)15-4-3-5-16(22)11-15/h3-9,11,13H,2,10,12H2,1H3

InChI Key

DFNPIPJXIIJJFD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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